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molecular formula C10H10N2 B3423728 6-Methylquinolin-3-amine CAS No. 315228-68-3

6-Methylquinolin-3-amine

Cat. No. B3423728
M. Wt: 158.20 g/mol
InChI Key: QDPBVCBIVGJSGZ-UHFFFAOYSA-N
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Patent
US06323200B1

Procedure details

Catalyst (0.10 g of 10% platinum on carbon) was added to a solution of 6-methyl-3-nitroquinolin-4-ol (1 g) in ethanol (25 mL) and ammonium hydroxide (0.5 mL). The mixture was reduced on a Parr apparatus at ambient temperature under a hydrogen atmosphere. The reaction mixture was filtered to remove the catalyst and then concentrated under vacuum. The residue was combined with water and heated. Hydrochloric acid was added dropwise until all of the solid had dissolved. Activated carbon was added to the solution. The mixture was filtered. Hydrochloric acid (2 mL of 12N) was added to the filtrate. This recrystallization was run three times to provide 0.50 g of 3-amino-6-methylquinolin-+4ol hydrochloride, m.p. >310° C. Analysis: Calculated for C10H10N2O.HCl: % C, 57.02; % H, 5.26; % N, 13.30; Found: % C, 56.92; % H, 5.16; % N, 13.24.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[C:5]2O>[Pt].C(O)C.[OH-].[NH4+]>[NH2:12][C:6]1[CH:7]=[N:8][C:9]2[C:4]([CH:5]=1)=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced on a Parr apparatus at ambient temperature under a hydrogen atmosphere
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added dropwise until all of the solid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
Activated carbon was added to the solution
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
Hydrochloric acid (2 mL of 12N) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
This recrystallization

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=C(C=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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